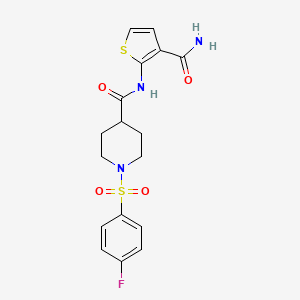

![molecular formula C19H24N2O3S2 B6543096 2-(4-cyclohexanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060292-72-9](/img/structure/B6543096.png)

2-(4-cyclohexanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-cyclohexanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide” is a complex organic molecule. It contains a cyclohexane ring, a phenyl ring, a thiophene ring, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen

Photocatalytic Hydrogen Evolution

Background: Polymeric photocatalysts for hydrogen evolution via water splitting have garnered significant research interest. However, improving their photocatalytic efficiency remains a challenge.

Compound Application: Recent studies have explored the sulfone group’s role as an electron-output site due to its strong electron-withdrawing ability. In this context, researchers investigated 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) and its sulfone-based dual acceptor copolymers. These copolymers demonstrated promising potential for enhancing photocatalytic efficiency.

Key Findings:This study presents an alternative material design strategy to boost photocatalytic efficiency .

Tyrosinase Inhibition

Background: Tyrosinase inhibitors play a crucial role in skincare and cosmetics due to their ability to regulate melanin production.

Compound Application: The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c′) has been identified as a potent tyrosinase inhibitor. Interestingly, it can be synthesized by reacting 2-acetylthiophene with 2-hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde under basic conditions .

Orphan Drug Designation

Background: Orphan drug designations are granted to drugs that treat rare diseases.

Compound Application: The compound (S)-2-methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy-1,1-d₂)benzo[b]thiophen-7-yl)propanoic acid received orphan drug designation on 02/12/2024 .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(cyclohexylsulfonylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c22-19(20-14-17-5-4-12-25-17)13-15-8-10-16(11-9-15)21-26(23,24)18-6-2-1-3-7-18/h4-5,8-12,18,21H,1-3,6-7,13-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIHZLLOWRIRRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(cyclohexanesulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543025.png)

![N-[(thiophen-2-yl)methyl]-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6543031.png)

![2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543044.png)

![2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543049.png)

![2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543058.png)

![2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543063.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543065.png)

![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543085.png)

![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543086.png)

![2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543103.png)

![2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543108.png)

![2-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543114.png)

![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543119.png)